N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, featuring a difluorobenzyl moiety attached to a pyrazole ring. Its molecular formula is and it has a molecular weight of approximately 237.25 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to its specific structural features that may influence its reactivity and biological activity .
These reactions typically involve organic solvents and may require specific catalysts and controlled temperatures to achieve desired outcomes.
Research into the biological activity of N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine indicates potential as an enzyme inhibitor or receptor modulator. The compound's interaction with biological targets may lead to therapeutic applications, particularly in drug development aimed at treating various diseases. Investigations into its pharmacological properties are ongoing, focusing on its efficacy and safety profiles .
The synthesis of N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Industrial methods may optimize these steps for large-scale production using continuous flow reactors.
N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine has several applications across various fields:
Studies focusing on the interactions of N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine with biological targets reveal that it may bind to enzyme active sites or modulate receptor signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits .
N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine can be compared with several structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine | Different substitution pattern on pyrazole ring | |
| N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-2-amine | Alternative position of amine group | |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine | Fluorine substitution at different position |
The uniqueness of N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine lies in its specific substitution pattern on the pyrazole ring which significantly influences its chemical reactivity and biological activity compared to these similar compounds .
N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine features a pyrazole core substituted with methyl groups at positions 1 and 3 and a 3,5-difluorobenzyl moiety at position 5. The molecular formula is C₁₃H₁₄F₂N₃, with a molar mass of 254.27 g/mol.
While direct crystallographic data for this compound remains unpublished, analogous structures provide critical insights. For example, the Z′ = 4 polymorph of pyridine derivatives exhibits metastability due to twisted conformations and cyclic hydrogen-bonding motifs. Similarly, the 3,5-difluorobenzyl group likely induces steric hindrance, favoring a non-planar geometry to optimize van der Waals interactions.
Key bond parameters (derived from comparable systems):
| Bond/Angle | Value (Å/°) |
|---|---|
| N–N (pyrazole) | 1.34 ± 0.02 |
| C–F (benzyl) | 1.35 ± 0.01 |
| Dihedral angle (pyrazole-benzyl) | 45–60° |
The crystal lattice is hypothesized to adopt a monoclinic system (space group P2₁/c) based on trends in steroidal and nucleoside derivatives, which frequently exhibit high Z′ values.
The most efficient synthesis involves reacting 1,3-dimethyl-1H-pyrazol-5-amine with 3,5-difluorobenzyl bromide under basic conditions:
Reaction Scheme:
$$ \text{1,3-dimethyl-1H-pyrazol-5-amine} + \text{3,5-difluorobenzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine} $$
Optimization Parameters:
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 80–90°C | +15% vs. 60°C |
| Solvent | DMF | +20% vs. THF |
| Base | K₂CO₃ | +25% vs. NaHCO₃ |
| Reaction Time | 12 hr | 95% Conversion |
Purification via flash chromatography (silica gel, ethyl acetate/hexane 1:4) yields >90% purity.
An alternative approach employs reductive amination of 1,3-dimethyl-5-nitro-1H-pyrazole with 3,5-difluorobenzaldehyde, followed by hydrogenation. This method avoids halogenated reagents but requires careful control of nitro-group reduction.
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the compound’s electronic landscape:
Molecular Dynamics Simulation (300 K, 10 ns):
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield (%) | 78 | 65 |
| Purity (%) | 92 | 85 |
| Scalability | High | Moderate |
| By-product Formation | Low | Moderate |
| Property | Value | Method |
|---|---|---|
| Dipole Moment | 3.8 Debye | DFT/B3LYP |
| LogP | 2.1 ± 0.2 | ChemAxon |
| pKa (amine) | 6.7 | SPARC Calculator |